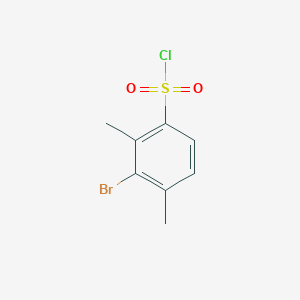
6-Aminononanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminononanoic acid hydrochloride is a chemical compound with various applications in scientific research, particularly in the fields of pharmaceuticals, polymers, and biochemistry. It is a derivative of nonanoic acid, which is a nine-carbon fatty acid. The compound is known for its versatility and potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Aminononanoic acid hydrochloride can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines . This reaction typically requires a large excess of ammonia to ensure the formation of primary amines. The reaction conditions often include heating and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 6-aminononanoic acid hydrochloride may involve more advanced techniques such as catalytic hydrogenation or the use of specific reagents to achieve higher yields and purity . These methods are optimized for large-scale production and often involve stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Aminononanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and electrophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
6-Aminononanoic acid hydrochloride has a wide range of applications in scientific research:
Pharmaceuticals: It is used in the development of drugs and therapeutic agents due to its potential biological activity.
Polymers: The compound is utilized in the synthesis of polymers and copolymers, which have applications in materials science.
Biochemistry: It serves as a building block in the synthesis of complex biochemical molecules and is used in various biochemical assays.
Environmental Research: The compound is studied for its potential environmental impact and its role in the degradation of pollutants.
Mechanism of Action
The mechanism of action of 6-aminononanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, including the modulation of metabolic pathways and the regulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Aminocaproic acid:
Nonanoic acid: A nine-carbon fatty acid that serves as a precursor to 6-aminononanoic acid hydrochloride.
Uniqueness
6-Aminononanoic acid hydrochloride is unique due to its specific structure and the presence of both an amino group and a hydrochloride salt. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications.
Properties
Molecular Formula |
C9H20ClNO2 |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
6-aminononanoic acid;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-2-5-8(10)6-3-4-7-9(11)12;/h8H,2-7,10H2,1H3,(H,11,12);1H |
InChI Key |
HJKNTSJNHYGZPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCCC(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13613239.png)


![2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13613264.png)




![2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid](/img/structure/B13613301.png)
![2-[2-(2,4-Dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13613308.png)




